5-Nitro-2-piperidin-1-yl-benzoic acid
Overview
Description
5-Nitro-2-piperidin-1-yl-benzoic acid is an organic compound with the molecular formula C12H14N2O4 It is characterized by the presence of a nitro group at the 5-position and a piperidinyl group at the 2-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-piperidin-1-yl-benzoic acid typically involves the nitration of 2-piperidin-1-yl-benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, reducing the risk of hazardous conditions.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-piperidin-1-yl-benzoic acid can undergo various chemical reactions, including:
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Reduction:
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Conditions: Room temperature, atmospheric pressure.
Products: 5-Amino-2-piperidin-1-yl-benzoic acid.
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Substitution:
Reagents: Alkyl halides, base (e.g., sodium hydroxide).
Conditions: Reflux in an appropriate solvent.
Products: Alkylated derivatives of this compound.
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Oxidation:
Reagents: Potassium permanganate, sulfuric acid.
Conditions: Elevated temperature.
Products: Oxidized derivatives, potentially leading to ring-opening products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, sodium hydroxide.
Oxidation: Potassium permanganate, sulfuric acid.
Scientific Research Applications
5-Nitro-2-piperidin-1-yl-benzoic acid has several applications in scientific research:
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Medicinal Chemistry:
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of anti-inflammatory and antimicrobial agents.
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Material Science:
- Utilized in the synthesis of polymers and advanced materials with specific properties.
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Biological Research:
- Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
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Industrial Applications:
- Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-piperidin-1-yl-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The piperidinyl group enhances the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-piperidin-4-ol-1-yl-benzoic acid
- 5-Nitro-2-(piperidin-1-yl)benzaldehyde
- 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl(piperidin-1-yl)methanone
Uniqueness
5-Nitro-2-piperidin-1-yl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and piperidinyl groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-nitro-2-piperidin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)10-8-9(14(17)18)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFMTEPHRNENIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387925 | |
Record name | 5-Nitro-2-piperidin-1-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42106-50-3 | |
Record name | 5-Nitro-2-piperidin-1-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2-(piperidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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